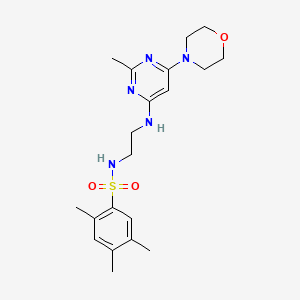![molecular formula C7H7F3IN3 B2844541 3-Iodo-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine CAS No. 2418733-58-9](/img/structure/B2844541.png)
3-Iodo-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a synthetic route to C3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one derivatives has been reported starting from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one through a Suzuki–Miyaura cross-coupling reaction .Chemical Reactions Analysis
The Suzuki–Miyaura cross-coupling reaction is one of the most useful methods to create new carbon–carbon bonds, and it has been used in the synthesis of similar compounds .Wissenschaftliche Forschungsanwendungen
Electrophilic N-trifluoromethylation
3-Iodo-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine derivatives are used in the electrophilic N-trifluoromethylation of azoles, a significant reaction for introducing the trifluoromethyl group into heterocyclic compounds. This method provides an efficient way to access NCF3 compounds, which are challenging to synthesize through other means. The optimized procedure involves in situ silylation followed by acid-catalyzed CF3 transfer, broadening the scope of trifluoromethylated products accessible for further research and development in pharmaceutical and material sciences (Niedermann et al., 2012).
Synthesis of Fluorinated Pyrazolo[1,5-a]pyrimidines
Another study demonstrates a novel synthesis route for 7-trifluoromethyl-2,5-disubstituted pyrazolo[1,5-a]pyrimidines from 3-aminopyrazoles and ethyl 4,4,4-trifluorobut-2-ynoate. This two-step process efficiently yields a library of new fluorinated compounds of biological interest, highlighting the versatility of this compound in synthesizing biologically active molecules (Jismy et al., 2018).
Development of Energetic Materials
Electrophilic iodination using this compound derivatives has been applied to synthesize polyiodo pyrazole compounds with high iodine content. This methodology is crucial for developing high-iodine compounds and energetic materials, offering a broad scope of iodination across different substrates and yielding products with promising characteristics for energetic applications (Chand et al., 2016).
Liquid-phase Synthesis for Combinatorial Libraries
The compound's derivatives have been utilized in liquid-phase synthesis to create combinatorial libraries of 7-trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidine and 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine carboxamides. This approach demonstrates the compound's utility in facilitating the assembly of large-scale libraries for high-throughput screening, a crucial step in drug discovery and development (Dalinger et al., 2005).
Wirkmechanismus
Target of Action
The primary target of 3-Iodo-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is Monoamine Oxidase B (MAO-B) . MAO-B is an enzyme that plays a crucial role in the metabolism of monoamine neurotransmitters in the brain and peripheral tissues. It is an important target in the field of neurodegenerative disorders .
Mode of Action
The compound interacts with its target, MAO-B, by binding to it and inhibiting its activity This inhibition results in decreased metabolism of monoamine neurotransmitters, leading to their increased availability in the synaptic cleft
Biochemical Pathways
The inhibition of MAO-B affects the metabolic pathways of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. These neurotransmitters are involved in various physiological functions including mood regulation, cognition, and motor control. By inhibiting MAO-B, the compound potentially impacts these functions by modulating the levels of these neurotransmitters .
Pharmacokinetics
It is known that the compound has a molecular weight of 45712
Result of Action
The inhibition of MAO-B by this compound leads to an increase in the levels of monoamine neurotransmitters. This can result in various molecular and cellular effects, depending on the specific neurotransmitter and the location of its action. For example, increased dopamine levels could potentially have effects on mood and motor control .
Biochemische Analyse
Biochemical Properties
It has been reported that this compound and its derivatives display micromolar IC50 values against monoamine oxidase B, an important target in the field of neurodegenerative disorders . This suggests that EN300-26683096 may interact with enzymes such as monoamine oxidase B, potentially influencing their activity .
Cellular Effects
Preliminary studies suggest that this compound and its derivatives may have an impact on human cancer cell lines . For instance, certain derivatives were found to be active against the MCF7 cell line
Molecular Mechanism
It is known that the compound has a strong binding affinity, as evidenced by its micromolar IC50 values against monoamine oxidase B . This suggests that EN300-26683096 may exert its effects at the molecular level through binding interactions with biomolecules such as enzymes .
Eigenschaften
IUPAC Name |
3-iodo-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3IN3/c8-7(9,10)5-1-2-12-6-4(11)3-13-14(5)6/h3,5,12H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHXDOZVLRHOKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C=NN2C1C(F)(F)F)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile](/img/structure/B2844458.png)
![benzo[b]thiophen-2-yl(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2844459.png)
![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide](/img/structure/B2844460.png)



![6-Benzyl-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)




![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2844480.png)
![2-benzamido-N-(4-methylbenzyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2844481.png)